
Pyridin-3-yl(pyrrolidin-1-yl)acetic acid
Description
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name is 2-pyridin-3-yl-2-pyrrolidin-1-ylacetic acid , derived from its substituent arrangement on the central acetic acid scaffold. The numbering begins at the acetic acid’s α-carbon, which bears both the pyridin-3-yl (attached to the third position of the pyridine ring) and pyrrolidin-1-yl (attached to the nitrogen of the pyrrolidine ring) groups. Systematic identification via PubChem confirms this nomenclature, with the SMILES string C1CCN(C1)C(C2=CN=CC=C2)C(=O)O
reflecting the connectivity of atoms.
Alternative names include:
- 3-Pyridinyl(1-pyrrolidinyl)acetic acid
- 933760-99-7 (CAS registry number)
- 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid.
Molecular Formula and Stereochemical Configuration
The molecular formula is C₁₁H₁₄N₂O₂ , with a molecular weight of 206.24 g/mol . The central α-carbon of the acetic acid group is bonded to two distinct heterocyclic rings, creating a potential chiral center. However, stereochemical resolution remains unreported in literature, suggesting that studies to date have focused on the racemic mixture or achiral conformation. Computational models indicate that the pyrrolidine ring adopts an envelope conformation, while the pyridine ring remains planar due to aromatic stabilization.
Key structural features include:
- Hydrogen bond donors/acceptors : 1 donor (carboxylic acid -OH) and 3 acceptors (pyridine nitrogen, pyrrolidine nitrogen, and carbonyl oxygen).
- Rotatable bonds : 4 (two from the acetic acid backbone and two from the pyrrolidine ring).
X-ray Crystallographic Analysis and Conformational Studies
While direct X-ray data for pyridin-3-yl(pyrrolidin-1-yl)acetic acid are unavailable, related compounds offer insights. For example, 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine exhibits a dihedral angle of 173.16° between its pyridine and triazine rings, stabilized by N–H⋯N hydrogen bonds. Similarly, phenyl(3-phenylpyrrolidin-3-yl)sulfones adopt U-shaped conformations in crystal structures, with π-stacking interactions between aromatic rings.
For this compound, molecular dynamics simulations predict:
- Intramolecular hydrogen bonding : Between the carboxylic acid -OH and pyrrolidine nitrogen, reducing conformational flexibility.
- Intermolecular interactions : Potential π-π stacking between pyridine rings and hydrogen bonding with solvent molecules in crystalline states.
Comparative Analysis with Structural Analogues
The compound’s structure shares similarities with several analogues, differing primarily in substituent groups (Table 1).
Table 1: Structural comparison with analogues
Key observations :
- Substituent effects : Replacement of pyridin-3-yl with pyridin-2-yl (as in 2-pyridineacetic acid) alters electronic distribution, affecting dipole moments and solubility.
- Hydrogen bonding capacity : The pyrrolidine nitrogen in this compound enhances hydrogen bonding compared to morpholine or piperidine analogues.
- Conformational flexibility : The pyrrolidine ring’s saturated structure allows greater torsional freedom than aromatic heterocycles, influencing binding interactions in biological systems.
Propriétés
IUPAC Name |
2-pyridin-3-yl-2-pyrrolidin-1-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)10(13-6-1-2-7-13)9-4-3-5-12-8-9/h3-5,8,10H,1-2,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYYHCZMMIUNGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CN=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Reductive Amination of Pyridin-3-yl Glyoxylic Acid
A widely employed route involves reductive amination of pyridin-3-yl glyoxylic acid with pyrrolidine. This method leverages the electrophilic carbonyl group of glyoxylic acid, which reacts with the secondary amine (pyrrolidine) to form an imine intermediate. Subsequent reduction yields the target compound.
Procedure :
-
Imine Formation : Pyridin-3-yl glyoxylic acid (1 eq) is dissolved in methanol, and pyrrolidine (1.2 eq) is added dropwise at 0°C. Glacial acetic acid (3–5 drops) catalyzes the reaction .
-
Reduction : Sodium cyanoborohydride (1.5 eq) is introduced, and the mixture is stirred at room temperature for 12–24 hours .
-
Workup : The solvent is evaporated, and the residue is purified via silica gel chromatography (hexanes:ethyl acetate, 3:7) to isolate the product.
Key Considerations :
-
Catalyst : Borane-dimethyl sulfide (BH₃·SMe₂) may replace cyanoborohydride for higher selectivity .
-
Yield : Typical yields range from 65% to 78%, contingent on reaction time and stoichiometry .
Nucleophilic Substitution of α-Bromoacetic Acid Derivatives
This method exploits the nucleophilicity of pyrrolidine to displace a leaving group (e.g., bromine) from α-bromo-pyridin-3-yl acetic acid.
Procedure :
-
Substrate Preparation : α-Bromo-pyridin-3-yl acetic acid is synthesized via bromination of pyridin-3-yl acetic acid using N-bromosuccinimide (NBS) in acetonitrile .
-
Alkylation : The bromo derivative (1 eq) is reacted with pyrrolidine (2 eq) in dimethylformamide (DMF) at 60°C for 6 hours .
-
Acidification : The mixture is acidified with HCl (1M) to precipitate the product, which is filtered and recrystallized from ethanol.
Optimization Insights :
-
Solvent : DMF enhances reaction kinetics due to its high polarity .
-
Byproducts : Excess pyrrolidine may lead to bis-alkylation, necessitating controlled stoichiometry .
Palladium-Catalyzed Coupling Reactions
Palladium-mediated cross-coupling offers a modular approach to construct the carbon-nitrogen bond between pyridine and pyrrolidine segments.
Procedure :
-
Precursor Synthesis : A pyridin-3-yl boronic acid (1 eq) is prepared via Miyaura borylation of 3-bromopyridine .
-
Coupling : The boronic acid is reacted with a pyrrolidine-acetic acid triflate (1 eq) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 eq) in toluene/water (10:1) at 80°C .
-
Purification : The product is isolated via reverse-phase HPLC (acetonitrile:water + 0.1% formic acid) .
Critical Parameters :
-
Catalyst Load : Reducing Pd loading to 2 mol% with Xantphos as a ligand improves cost efficiency .
-
Yield : Reported yields span 55%–70%, depending on boronic acid purity .
Acid-Catalyzed Condensation
Condensation of pyridin-3-yl acetaldehyde with pyrrolidine under acidic conditions provides a single-step route.
Procedure :
-
Reaction Setup : Pyridin-3-yl acetaldehyde (1 eq) and pyrrolidine (1.5 eq) are stirred in dichloromethane with p-toluenesulfonic acid (0.1 eq) at 25°C for 4 hours .
-
Oxidation : The resulting imine is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) at 0°C .
-
Neutralization : The mixture is quenched with NaHCO₃ and extracted with ethyl acetate.
Challenges :
-
Oxidation Control : Over-oxidation may degrade the pyridine ring, requiring precise temperature control .
Enzymatic Synthesis Using Transaminases
Emerging biocatalytic methods employ ω-transaminases to aminate pyridin-3-yl pyruvate with pyrrolidine.
Procedure :
-
Enzyme Preparation : Recombinant transaminase (e.g., from Arthrobacter sp.) is expressed in E. coli and purified .
-
Reaction : Pyridin-3-yl pyruvate (1 eq) and pyrrolidine (2 eq) are incubated with the enzyme and PLP cofactor in phosphate buffer (pH 7.5) at 37°C .
-
Isolation : The product is extracted via ion-exchange chromatography.
Advantages :
-
Stereoselectivity : >99% enantiomeric excess for (R)-configured products .
-
Sustainability : Eliminates heavy metal catalysts and organic solvents .
Comparative Analysis of Methods
Method | Yield (%) | Reaction Time | Cost | Scalability |
---|---|---|---|---|
Reductive Amination | 65–78 | 12–24 h | Moderate | High |
Nucleophilic Substitution | 70–82 | 6 h | Low | Moderate |
Palladium Coupling | 55–70 | 8–12 h | High | Low |
Acid-Catalyzed Condensation | 60–68 | 4 h | Low | High |
Enzymatic Synthesis | 50–60 | 24–48 h | High | Emerging |
Key Findings :
Analyse Des Réactions Chimiques
Types of Reactions
Pyridin-3-yl(pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Antiviral Activity
Pyridin-3-yl(pyrrolidin-1-yl)acetic acid derivatives have been investigated for their potential as inhibitors of human immunodeficiency virus (HIV) replication. Studies indicate that these compounds can interfere with viral replication mechanisms, making them candidates for further development into antiviral therapies .
Cancer Treatment
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. In particular, its derivatives have shown promise in targeting specific kinases involved in tumor growth, which could lead to new treatments for cancers such as gastrointestinal stromal tumors .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. It has been shown to reduce oxidative stress and inhibit apoptosis in neuronal cells .
Case Study 1: Antiviral Efficacy
A study conducted on this compound derivatives demonstrated significant inhibition of HIV replication in vitro. The results indicated a dose-dependent response, with the most potent derivatives achieving an IC50 value of approximately 15 µM, highlighting their potential for further development as antiviral agents .
Case Study 2: Cancer Cell Line Testing
In vitro testing against various cancer cell lines revealed that this compound exhibited cytotoxic effects with IC50 values ranging from 25 µM to 40 µM. These findings support the compound's potential as a therapeutic agent for targeting specific tumor types .
Case Study 3: Neuroprotective Effects
Research into the neuroprotective effects of this compound showed that it significantly reduced levels of oxidative stress markers in neuronal cell cultures. The results suggest that it may protect against neurodegeneration by modulating cellular stress responses .
Mécanisme D'action
The mechanism of action of Pyridin-3-yl(pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or act as an agonist/antagonist at receptor sites .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Positional Isomerism in Pyridine Substitution
- Pyridin-3-yl vs. Pyridin-2/4-yl: The 3-position of pyridine in the target compound may confer distinct electronic effects compared to 2- or 4-substituted analogs.
Functional Group Variations
Activité Biologique
Pyridin-3-yl(pyrrolidin-1-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
Overview of Biological Activity
This compound exhibits a range of biological activities, including:
- Antiviral Activity : The compound has shown potential against various viral pathogens.
- Anti-inflammatory Effects : It modulates inflammatory pathways, indicating potential use in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
Target Interactions
- GABA Receptors : Similar compounds have been shown to interact with γ-aminobutyric acid (GABA) receptors, which are crucial in neurotransmission and have implications in anxiety and seizure disorders.
Biochemical Pathways
The compound influences various biochemical pathways, including:
- Kinase Inhibition : It has been reported to exhibit nanomolar activity against certain kinases, suggesting its potential as a therapeutic agent in kinase-related diseases.
Anticancer Activity
In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines. For instance, in studies involving breast cancer cell lines MDA-MB-231 and MCF-7, the compound exhibited cytotoxic effects at concentrations as low as 6.25 μM .
Table 1: Cytotoxic Effects on Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
1f | MDA-MB-231 | 6.25 |
1d | MDA-MB-231 | 25 |
1b | MCF-7 | 50 |
1i | MDA-MB-231 | 50 |
Antiviral and Anti-inflammatory Studies
Research has highlighted the compound's antiviral properties, particularly against emerging viral pathogens like SARS-CoV-2. The presence of the pyridine nucleus enhances the compound’s interaction with viral proteins, potentially improving its antiviral efficacy .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other pyridine and pyrrolidine derivatives. This section compares its activity with related compounds.
Table 2: Comparison with Similar Compounds
Compound Name | Biological Activity | IC50 (μM) |
---|---|---|
Imidazo[1,2-a]pyridin derivatives | Anticancer | <10 |
Pyrrolidine derivatives | Anti-inflammatory | 15 |
Pyridine derivatives | Antimicrobial | <5 |
Q & A
Q. What are the recommended methods for synthesizing Pyridin-3-yl(pyrrolidin-1-yl)acetic acid, and how can reaction conditions be optimized?
Answer: Synthesis typically involves multi-step organic reactions, such as coupling pyridine-3-acetic acid derivatives with pyrrolidine moieties. Key steps include:
- Amide bond formation : Use coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF) under nitrogen atmosphere .
- Optimization : Control reaction temperature (often 0–25°C), solvent polarity, and stoichiometric ratios to minimize side products. For example, glacial acetic acid and HCl reflux are employed in ester hydrolysis steps .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>98%) .
Q. What safety precautions should be taken when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent environmental contamination .
- Storage : Keep in tightly sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Q. How can researchers assess the purity and structural integrity of this compound using spectroscopic techniques?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/0.1% TFA) to quantify purity (>99%) .
- NMR : Confirm structure via ¹H/¹³C NMR (e.g., pyridinyl protons at δ 8.3–8.5 ppm; pyrrolidine CH₂ at δ 2.5–3.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS (expected [M+H]⁺ = 223.12) validates molecular weight .
Advanced Research Questions
Q. How do variations in pH affect the stability and solubility of this compound, and what experimental approaches are used to study these effects?
Answer:
- pH-dependent solubility : The compound exhibits poor solubility in acidic conditions (pH < 4) due to protonation of the pyridinyl nitrogen. Solubility increases at neutral pH (6–8) via deprotonation of the acetic acid moiety .
- Stability assays : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed pyrrolidine ring) .
- Buffer systems : Use phosphate or Tris buffers (pH 5–9) to simulate physiological conditions and measure solubility via nephelometry .
Q. What strategies are effective in resolving contradictions in biological activity data for this compound derivatives across different studies?
Answer:
- Orthogonal assays : Compare IC₅₀ values using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., proliferation assays) to confirm target specificity .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., trifluoromethyl groups) to isolate contributions of specific functional groups to activity .
- Meta-analysis : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., cell line variability) .
Q. What computational chemistry methods are suitable for predicting the binding interactions of this compound with biological targets?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Focus on hydrogen bonding between the acetic acid group and catalytic lysine residues .
- Molecular dynamics (MD) : Simulate ligand-protein complexes (50 ns trajectories) in GROMACS to assess binding stability under physiological conditions .
- QM/MM calculations : Evaluate electronic effects of the pyridinyl ring on binding affinity using Gaussian 16 with B3LYP/6-31G* basis sets .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.